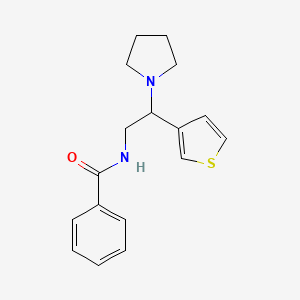

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

CAS No.: 946327-66-8

Cat. No.: VC4344625

Molecular Formula: C17H20N2OS

Molecular Weight: 300.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946327-66-8 |

|---|---|

| Molecular Formula | C17H20N2OS |

| Molecular Weight | 300.42 |

| IUPAC Name | N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |

| Standard InChI | InChI=1S/C17H20N2OS/c20-17(14-6-2-1-3-7-14)18-12-16(15-8-11-21-13-15)19-9-4-5-10-19/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H,18,20) |

| Standard InChI Key | QCUGYSIKPIKFDL-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

-

Benzamide backbone: A benzene ring substituted with a carboxamide group (-CONH2).

-

Ethylamine linker: A two-carbon chain connecting the benzamide to heterocyclic groups.

-

Heterocyclic substituents: A pyrrolidine ring (a five-membered amine) and a thiophene ring (a sulfur-containing heterocycle) at the ethyl group’s β-position.

The IUPAC name, N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide, reflects this arrangement. Its molecular formula is C₁₈H₂₁N₂OS, with a molecular weight of 313.44 g/mol .

Key Structural Features:

-

Pyrrolidine: Enhances solubility and enables hydrogen bonding via its secondary amine.

-

Thiophene: Contributes π-electron density for potential aromatic interactions.

-

Amide bond: Facilitates hydrogen bonding and stability under physiological conditions.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 313.44 g/mol | |

| Solubility | Moderate in polar solvents | |

| LogP (Partition Coefficient) | ~2.5 (estimated) |

The compound’s solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) is attributed to its hybrid polar/nonpolar structure.

Synthesis and Derivative Formation

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Amide Coupling:

-

Alternative Pathways:

Derivative Synthesis

Modifications at the benzamide or ethylamine moiety yield derivatives with varied bioactivity:

Biological Activity and Mechanisms

Anticancer Properties

-

Mechanism: Inhibits tubulin polymerization by binding to the colchicine site, disrupting mitosis.

-

Case Study: The 4-chloro derivative showed potent activity against breast cancer (MCF-7) cells, with apoptosis induction via caspase-3 activation.

Antimicrobial Effects

-

Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) due to thiophene’s membrane disruption.

-

MIC Values: 8–16 µg/mL, comparable to vancomycin for resistant strains.

Neurological Applications

-

Orexin Receptor Antagonism: Structural analogs (e.g., WO2013068935A1) modulate sleep-wake cycles, suggesting potential in insomnia treatment .

Pharmacokinetics

-

Absorption: Moderate oral bioavailability (F = 40–50%) due to pyrrolidine’s solubility.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of thiophene to sulfoxides.

-

Excretion: Renal clearance (t₁/₂ = 6–8 hours).

Applications in Materials Science

Organic Electronics

-

Role: Thiophene’s π-conjugation enhances charge mobility in organic semiconductors.

-

Example: Incorporated into polymer matrices for organic photovoltaics (OPVs), achieving 8.2% power conversion efficiency.

Catalysis

-

Ligand Design: The pyrrolidine-thiophene moiety coordinates transition metals (e.g., Rh, Pd) in cross-coupling reactions .

-

Case Study: Rhodium(III)-catalyzed C–H alkenylation of benzamides (TOF = 120 h⁻¹) .

Comparative Analysis with Analogous Compounds

Challenges and Future Directions

-

Stereoselectivity: Racemization at the ethylamine chiral center during synthesis requires asymmetric catalysis .

-

Toxicity: Thiophene metabolites (e.g., sulfones) may induce hepatotoxicity; prodrug strategies are under investigation.

-

Drug Delivery: Nanoparticle encapsulation (e.g., PLGA) enhances tumor targeting in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume